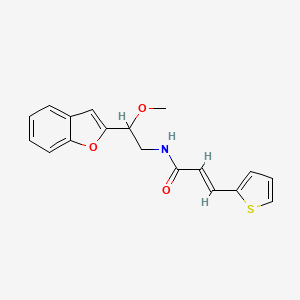
Tert-butyl (4-amino-4-phenylbutyl)carbamate
Descripción general
Descripción
Tert-butyl (4-amino-4-phenylbutyl)carbamate is a chemical compound . It is also known as tert-butyl (4-aminobenzyl)carbamate . The compound is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . Another example is the synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) .Chemical Reactions Analysis
Tert-butyl carbamates are known to participate in various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions with various aryl halides . They can also be used in the synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the density of tert-butyl (4-aminobenzyl)carbamate is predicted to be 1.095±0.06 g/cm3, its melting point is 75-78°C (lit.), and its boiling point is predicted to be 382.3±25.0 °C .Aplicaciones Científicas De Investigación
- Tert-butyl carbamate is commonly employed in the synthesis of N-Boc-protected anilines. The palladium-catalyzed reaction allows for the introduction of the Boc (tert-butoxycarbonyl) protecting group onto the amino group of aniline compounds. This protective group is essential in organic synthesis, enabling subsequent transformations while safeguarding the amino functionality .
- Researchers have utilized tert-butyl carbamate in the preparation of tetrasubstituted pyrroles. These pyrroles contain ester or ketone groups at the C-3 position. The compound serves as a versatile building block for constructing complex heterocyclic structures, which find applications in medicinal chemistry, materials science, and natural product synthesis .
- Tert-butyl carbamate derivatives may exhibit interesting biological activities. Scientists explore their potential as enzyme inhibitors, receptor modulators, or other bioactive molecules. By modifying the carbamate moiety, researchers can fine-tune the compound’s properties for specific applications .
- In peptide synthesis, tert-butyl carbamate can be used as a protecting group for amino acids. It shields the amino group during peptide chain elongation and can be selectively removed under mild conditions. This strategy facilitates the assembly of complex peptides and proteins .
- Tert-butyl carbamate participates in various organic reactions, including amidation, esterification, and rearrangements. Its stability under certain conditions makes it valuable for introducing functional groups into organic molecules .
- Researchers have explored tert-butyl carbamate-containing monomers for polymerization. These polymers may exhibit unique properties, such as solubility, thermal stability, or biocompatibility. Applications range from drug delivery systems to coatings and adhesives .
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
Tetrasubstituted Pyrrole Synthesis
Chemical Biology and Drug Discovery
Peptide and Protein Chemistry
Organic Synthesis and Functional Group Transformations
Polymer Chemistry and Materials Science
Safety and Hazards
Mecanismo De Acción
Target of Action
Tert-butyl (4-amino-4-phenylbutyl)carbamate primarily targets the NR2B-selective NMDA receptors . These receptors play a crucial role in the transmission and modulation of synaptic signals, including the excitatory neurotransmission in the central nervous system .
Mode of Action
The compound interacts with its targets by binding to the NR2B-selective NMDA receptors. This interaction results in the antagonism of these receptors, which inhibits the activity of the NMDA receptors . The inhibition of these receptors can lead to a decrease in the excitatory neurotransmission in the central nervous system .
Biochemical Pathways
The antagonism of the NR2B-selective NMDA receptors by Tert-butyl (4-amino-4-phenylbutyl)carbamate affects the glutamatergic signaling pathway. This pathway is involved in various physiological processes, including learning, memory, and synaptic plasticity . The downstream effects of this interaction can lead to changes in these processes .
Pharmacokinetics
The compound’s structure and physicochemical properties, such as its molecular weight and solubility, can influence its ADME properties and thus its bioavailability .
Result of Action
The molecular and cellular effects of Tert-butyl (4-amino-4-phenylbutyl)carbamate’s action include the inhibition of the activity of the NR2B-selective NMDA receptors. This inhibition can lead to a decrease in the excitatory neurotransmission in the central nervous system . The cellular effects can include changes in neuronal excitability and synaptic transmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl (4-amino-4-phenylbutyl)carbamate. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the physiological environment in which the compound is administered, such as the gastrointestinal tract or the bloodstream, can also influence its action and efficacy .
Propiedades
IUPAC Name |
tert-butyl N-(4-amino-4-phenylbutyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-11-7-10-13(16)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZJZEXHKLIMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-amino-4-phenylbutyl)carbamate | |
CAS RN |
357443-58-4 | |
| Record name | tert-butyl N-(4-amino-4-phenylbutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2980319.png)
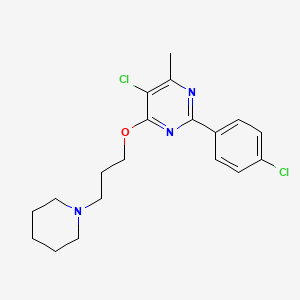
![Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B2980322.png)
![N-(3,5-difluorophenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980323.png)
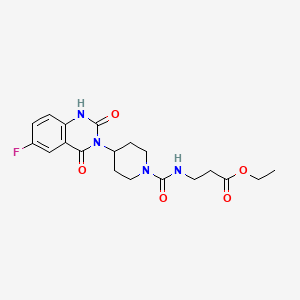
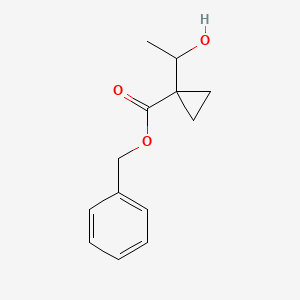
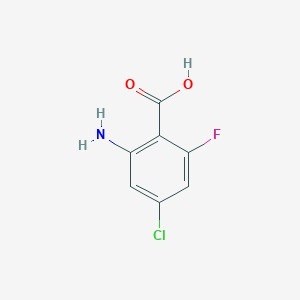
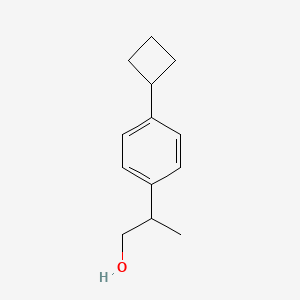
![Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2980330.png)
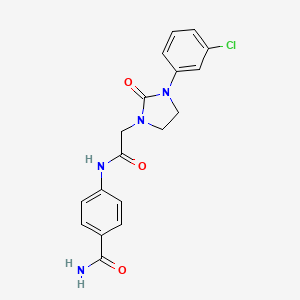
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2980333.png)
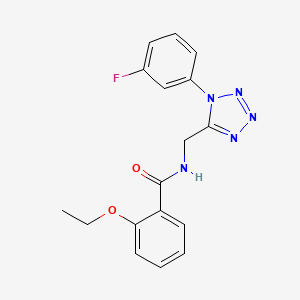
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2980338.png)
